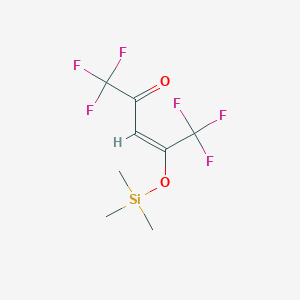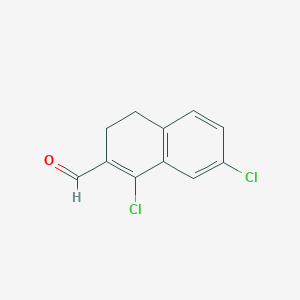
1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H8Cl2O It is a derivative of naphthalene, characterized by the presence of two chlorine atoms and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where naphthalene derivatives are treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group . The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the desired aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions: 1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace chlorine with a methoxy group.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol.
Major Products Formed:
Oxidation: 1,7-Dichloro-3,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 1,7-Dichloro-3,4-dihydronaphthalene-2-methanol.
Substitution: 1,7-Dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde.
科学的研究の応用
1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It may also serve as a probe to investigate the activity of certain biological pathways.
Medicine: Derivatives of this compound may exhibit pharmacological activities, making it a potential lead compound for drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde depends on its application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The chlorine atoms can participate in substitution reactions, influencing the overall reactivity and stability of the compound.
Molecular Targets and Pathways:
Enzymatic Reactions: The aldehyde group can interact with enzymes that catalyze oxidation or reduction reactions, providing insights into enzyme mechanisms.
Biological Pathways: The compound may affect pathways involving aldehyde metabolism or detoxification.
類似化合物との比較
1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde can be compared with other naphthalene derivatives:
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Similar structure but with only one chlorine atom, leading to different reactivity and applications.
2-Methyl-3,4-dihydronaphthalene: Lacks the aldehyde group, resulting in different chemical behavior and uses.
Uniqueness: The presence of two chlorine atoms and an aldehyde group in this compound makes it a versatile compound with unique reactivity patterns, distinguishing it from other naphthalene derivatives.
Conclusion
This compound is a compound of significant interest due to its unique structure and reactivity. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and potential for further research and development.
特性
分子式 |
C11H8Cl2O |
|---|---|
分子量 |
227.08 g/mol |
IUPAC名 |
1,7-dichloro-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H8Cl2O/c12-9-4-3-7-1-2-8(6-14)11(13)10(7)5-9/h3-6H,1-2H2 |
InChIキー |
IHYRLRMNFPSQRM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(C2=C1C=CC(=C2)Cl)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


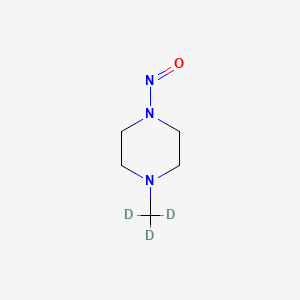
![2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol](/img/structure/B13717230.png)
![[(4R,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13717231.png)
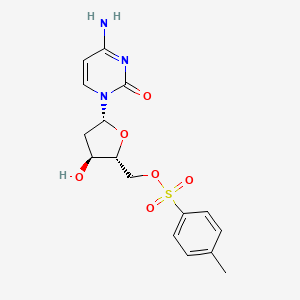
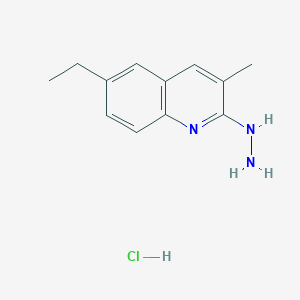
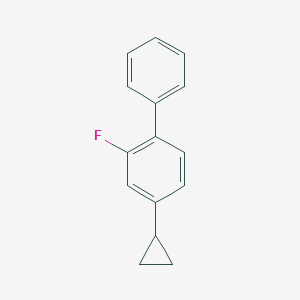


![3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid](/img/structure/B13717275.png)
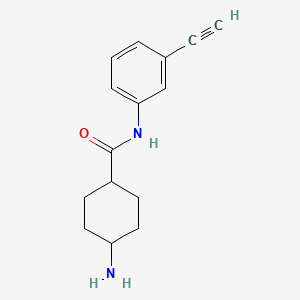
![5-Nitro-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-ol](/img/structure/B13717290.png)

![1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13717296.png)
